molecular formula C9H3ClF3NO2 B1628265 5-Chloro-7-(trifluoromethyl)indoline-2,3-dione CAS No. 954586-11-9

5-Chloro-7-(trifluoromethyl)indoline-2,3-dione

Cat. No. B1628265
CAS RN: 954586-11-9
M. Wt: 249.57 g/mol
InChI Key: WBEGSXWHZFUWGE-UHFFFAOYSA-N
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Description

5-Chloro-7-(trifluoromethyl)indoline-2,3-dione is a brown solid . It is an indole derivative that acts as an inhibitor of COX-1, COX-2, and β-catenin . This compound is useful in the treatment of diseases such as lung cancer, diabetes, and Alzheimer’s disease .


Synthesis Analysis

The synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position . The desired product can be obtained in 0.7 g yield .


Molecular Structure Analysis

The molecular formula of 5-Chloro-7-(trifluoromethyl)indoline-2,3-dione is C9H3ClF3NO2 . Its average mass is 249.574 Da and its monoisotopic mass is 248.980438 Da .


Physical And Chemical Properties Analysis

The compound is a brown solid . It has a melting point of 192-193°C and a predicted density of 1.525±0.06 g/cm3 . It is slightly soluble in DMSO and methanol . The compound should be stored in a dark place, sealed in dry, at room temperature . Its predicted pKa is 9.43±0.20 .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-7-(trifluoromethyl)indoline-2,3-dione are COX-1, COX-2, and β-catenin . These targets play crucial roles in various biological processes. COX-1 and COX-2 are enzymes involved in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever. β-catenin is a protein that plays a key role in cell adhesion and gene transcription.

Mode of Action

5-Chloro-7-(trifluoromethyl)indoline-2,3-dione acts as an inhibitor of its primary targets . By inhibiting COX-1 and COX-2, it can reduce the production of prostaglandins, thereby potentially alleviating inflammation and pain. The inhibition of β-catenin can affect cell adhesion and gene transcription, which may have implications in various diseases such as cancer.

Biochemical Pathways

The compound’s action on COX-1 and COX-2 affects the prostaglandin synthesis pathway . By inhibiting these enzymes, it reduces the conversion of arachidonic acid to prostaglandins. Its action on β-catenin affects the Wnt signaling pathway , which is involved in cell growth and differentiation .

Result of Action

The inhibition of COX-1 and COX-2 by 5-Chloro-7-(trifluoromethyl)indoline-2,3-dione can lead to a decrease in prostaglandin production, potentially resulting in reduced inflammation and pain. Its inhibition of β-catenin can affect cell adhesion and gene transcription, which could have implications in diseases such as cancer .

Safety and Hazards

The compound is classified as an irritant . It has a GHS07 safety symbol and a warning signal word . The hazard statements include H302 . The precautionary statements include P501-P270-P264-P301+P312+P330 . The hazard codes are Xi and Xn .

properties

IUPAC Name

5-chloro-7-(trifluoromethyl)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF3NO2/c10-3-1-4-6(14-8(16)7(4)15)5(2-3)9(11,12)13/h1-2H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEGSXWHZFUWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588598
Record name 5-Chloro-7-(trifluoromethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-(trifluoromethyl)indoline-2,3-dione

CAS RN

954586-11-9
Record name 5-Chloro-7-(trifluoromethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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